(2S)-2-Acetamido-N-benzyl-4-(methylselanyl)butanamide
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Overview
Description
(2S)-2-Acetamido-N-benzyl-4-(methylselanyl)butanamide is a synthetic organic compound characterized by the presence of an acetamido group, a benzyl group, and a methylselanyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Acetamido-N-benzyl-4-(methylselanyl)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the butanamide backbone: This can be achieved through the reaction of a suitable butanoic acid derivative with an amine to form the amide bond.
Introduction of the acetamido group: This step involves the acetylation of the amine group using acetic anhydride or acetyl chloride under basic conditions.
Attachment of the benzyl group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Incorporation of the methylselanyl group: This can be achieved through the reaction of a selenide precursor with a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Acetamido-N-benzyl-4-(methylselanyl)butanamide can undergo various chemical reactions, including:
Oxidation: The methylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to remove the acetamido group or to convert the selenide to a selenol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Benzyl chloride or benzyl bromide can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenol or deacetylated products.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
(2S)-2-Acetamido-N-benzyl-4-(methylselanyl)butanamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Biology: It can be used as a probe to study biological pathways involving selenium-containing compounds.
Materials Science: The compound’s properties may be exploited in the development of novel materials with specific electronic or optical characteristics.
Industry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (2S)-2-Acetamido-N-benzyl-4-(methylselanyl)butanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the methylselanyl group can influence the compound’s reactivity and interaction with biological molecules, potentially leading to unique pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Acetamido-N-benzyl-4-(methylthio)butanamide: Similar structure but with a sulfur atom instead of selenium.
(2S)-2-Acetamido-N-benzyl-4-(methylselanyl)pentanamide: Similar structure but with a longer carbon chain.
(2S)-2-Acetamido-N-benzyl-4-(methylselanyl)butanoic acid: Similar structure but with a carboxylic acid group instead of an amide.
Uniqueness
(2S)-2-Acetamido-N-benzyl-4-(methylselanyl)butanamide is unique due to the presence of the methylselanyl group, which imparts distinct chemical and biological properties compared to its sulfur or oxygen analogs. The selenium atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
820220-51-7 |
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Molecular Formula |
C14H20N2O2Se |
Molecular Weight |
327.29 g/mol |
IUPAC Name |
(2S)-2-acetamido-N-benzyl-4-methylselanylbutanamide |
InChI |
InChI=1S/C14H20N2O2Se/c1-11(17)16-13(8-9-19-2)14(18)15-10-12-6-4-3-5-7-12/h3-7,13H,8-10H2,1-2H3,(H,15,18)(H,16,17)/t13-/m0/s1 |
InChI Key |
MQUIDLHGSSEWSK-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC[Se]C)C(=O)NCC1=CC=CC=C1 |
Canonical SMILES |
CC(=O)NC(CC[Se]C)C(=O)NCC1=CC=CC=C1 |
Origin of Product |
United States |
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